Corylifol B
Overview
Description
Corylifol B is a type of compound known as chalcones . It is a yellow powder and is found in the seeds of Psoralea corylifolia L . It has a molecular formula of C20H20O5 and a molecular weight of 340.4 g/mol .
Physical And Chemical Properties Analysis
Corylifol B is a yellow powder . It has a molecular formula of C20H20O5 and a molecular weight of 340.4 g/mol . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Enzymatic Synthesis and Biological Activities
Corylifol A, closely related to Corylifol B, has been synthesized into novel glucosides, enhancing its water solubility and stability. These glycosylated products show potential for further development and application due to improved properties over their parent compound, Corylifol A (Li et al., 2017).
Myogenesis and Muscle Atrophy Alleviation
Corylifol A has shown promise in enhancing myogenesis and alleviating muscle atrophy, which is significant in the context of chronic diseases or aging-related skeletal muscle atrophy. It has been found effective in promoting myoblast differentiation and protecting against dexamethasone-induced myotube loss (Han et al., 2020).
Radioprotective Effects
In studies involving Corylifol A, radioprotective effects have been observed in both HBL-100 and MCF-7 cells, suggesting its potential in protecting against ionizing radiation damage. This discovery highlights the therapeutic potential of Corylifol-related compounds in radiation therapy (Du et al., 2019).
Pharmacokinetics and Metabolism
Understanding the metabolism and disposition of Corylifol A, a phenolic compound with various biological properties, is crucial for optimizing its therapeutic efficacy. Studies have revealed the roles of cytochromes P450s, UDP-glucuronosyltransferases, and efflux transporters in its metabolism and disposition (Li et al., 2020).
Anticancer and Autophagy Induction
Compounds such as Bavachalcone, related to Corylifol B, have demonstrated anticancer activity by promoting apoptosis and autophagy in cancer cells. This finding underscores the potential of these compounds in cancer therapy (Song et al., 2017).
Antibacterial Activity
Prenylflavonoids, including compounds related to Corylifol B, have shown significant antibacterial activities against pathogenic bacteria such as Staphylococcus aureus and S. epidermidis. This discovery points to their potential use in treating bacterial infections (Yin et al., 2004).
Phytoestrogen Properties
Certain compounds derived from Psoralea corylifolia, including Corylifol A, have been studied for their estrogen receptor-subtype selectivity. These findings are vital in understanding the therapeutic potential of Corylifol B in estrogen-related diseases (Xin et al., 2010).
Muscle Atrophy Improvement in Diabetic Mice
Bavachin and Corylifol A have shown promising results in improving muscle atrophy by enhancing mitochondrial quality control in type 2 diabetic mice. This suggests their potential role in treating muscle-related conditions in diabetes (Yeon et al., 2023).
Inhibition of IL-6-induced STAT3 Activation
Flavonoids from Psoralea corylifolia, including Corylifol A, have been found to inhibit IL-6-induced STAT3 activation. This inhibition is significant in the context of treating inflammatory diseases (Lee et al., 2012).
Chemical Constituents Analysis
Comprehensive analyses of the chemical constituents of Cullen corylifolium, the source of Corylifol B, provide a foundation for understanding its pharmaceutical activities and quality control (Wang et al., 2021).
Anti-inflammatory Effects
New compounds related to Corylifol B, like Corylifol H, have shown potential anti-inflammatory effects by inhibiting nitric oxide production in macrophages. This suggests their use in treating inflammatory conditions (Liu et al., 2019).
Future Directions
Psoralea corylifolia, the plant from which Corylifol B is derived, has been the subject of numerous studies due to its various biological activities . Future research directions could include a more detailed study of the quality control standards and potential mechanisms of Psoralea corylifolia, as well as more toxicological studies to contribute to the progress of clinical trials .
properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-12(2)3-6-14-17(22)10-7-15(20(14)25)16(21)8-4-13-5-9-18(23)19(24)11-13/h3-5,7-11,22-25H,6H2,1-2H3/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKWCIVFBIHFTG-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC(=C(C=C2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Corylifol B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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